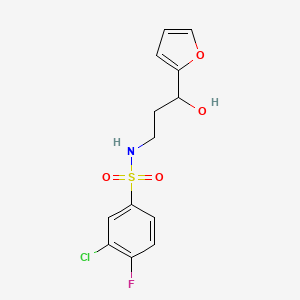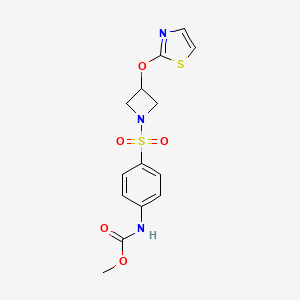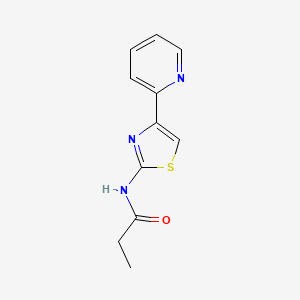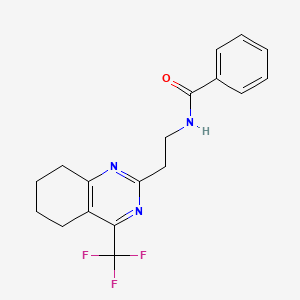
3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, chloro, fluoro, furan, and hydroxypropyl groups would all influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in reactions with acids or bases, the chloro and fluoro groups might undergo substitution reactions, and the furan ring might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation Research has explored the synthesis and biochemical evaluation of benzenesulfonamides, including derivatives similar to 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. Such compounds have shown promise as enzyme inhibitors in vitro and could be crucial in investigating the pathophysiological role of specific pathways after neuronal injury (Röver et al., 1997).
Antimicrobial and Anticancer Evaluation Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, certain compounds have been found more active than standard drugs against specific cell lines, indicating potential applications in antimicrobial and anticancer research (Kumar et al., 2014).
Selective Detection and Bioimaging Certain benzenesulfonamide derivatives, like 4CBS, have been developed as colorimetric and fluorescence probes for selective and sensitive detection of ions in aqueous solutions. Their applications extend to bioimaging, demonstrating efficacy in living cells and zebrafish, highlighting their potential use in biological and chemical sensing applications (Ravichandiran et al., 2020).
Binding Constant Studies Research on para-substituted benzenesulfonamides, similar to the compound , has provided insights into binding constants of ligands to specific enzymes. These studies contribute to understanding how molecular structures influence binding to biological targets (Gao et al., 1995).
Synthesis and Characterization for Biological Screening Studies have focused on synthesizing and characterizing various benzenesulfonamide derivatives, assessing their antimicrobial activity. These investigations contribute to the development of potential therapeutic agents (El-Gaby et al., 2018).
Fluorosubstituted Heterocycles Studies The synthesis and NMR studies of fluorosubstituted five-membered heterocycles provide insights into the chemical shifts and coupling constants, enhancing the understanding of molecular behavior and potential applications in various fields of chemistry (Dvornikova et al., 2003).
Bioactivity Studies on Novel Compounds Novel benzenesulfonamides have been synthesized and tested for their cytotoxicity and potential as enzyme inhibitors. These studies contribute to drug discovery, particularly in targeting specific enzymes related to diseases (Gul et al., 2016).
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c14-10-8-9(3-4-11(10)15)21(18,19)16-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,12,16-17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSPAPQKOATJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)
![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)


![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)
